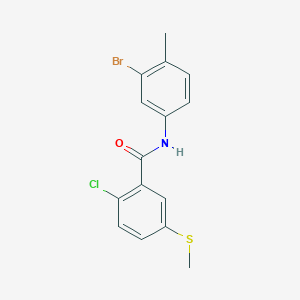
N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and methylsulfanyl groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide typically involves the following steps:
Bromination: The starting material, 4-methylphenylamine, undergoes bromination using bromine in the presence of a suitable solvent to yield 3-bromo-4-methylphenylamine.
Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Methylsulfanylation: The chlorinated intermediate is treated with a methylsulfanylating agent, such as methylthiolate, to introduce the methylsulfanyl group.
Amidation: Finally, the resulting intermediate is reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scale-up techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone derivative.
Reduction: The bromine and chlorine atoms can be reduced to their corresponding hydrogen derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine, chlorine, and methylsulfanyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.
Vergleich Mit ähnlichen Verbindungen
- N-(3-bromo-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide
- N-(3-bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide
- N-benzyl-3-bromo-4-methylbenzenesulfonamide
Comparison:
- N-(3-bromo-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide: Similar in structure but with a methoxy group instead of a chloro group, which may affect its reactivity and binding properties.
- N-(3-bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group, which can significantly alter its electronic properties and interactions with molecular targets.
- N-benzyl-3-bromo-4-methylbenzenesulfonamide: Features a benzenesulfonamide moiety, which may influence its solubility and biological activity.
The uniqueness of N-(3-bromo-4-methylphenyl)-2-chloro-5-(methylsulfanyl)benzamide lies in its specific combination of bromine, chlorine, and methylsulfanyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H13BrClNOS |
|---|---|
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
N-(3-bromo-4-methylphenyl)-2-chloro-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H13BrClNOS/c1-9-3-4-10(7-13(9)16)18-15(19)12-8-11(20-2)5-6-14(12)17/h3-8H,1-2H3,(H,18,19) |
InChI-Schlüssel |
HAGVOAAWSHQUOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


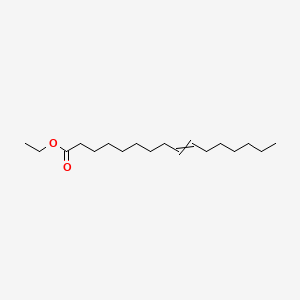

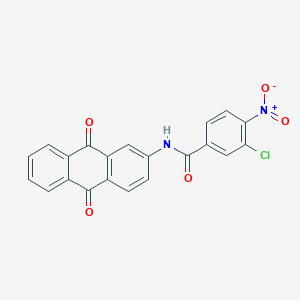
![3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid](/img/structure/B12453262.png)
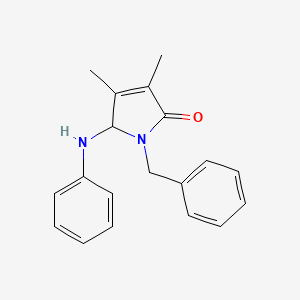
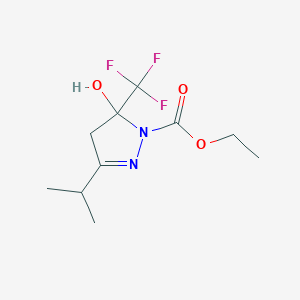
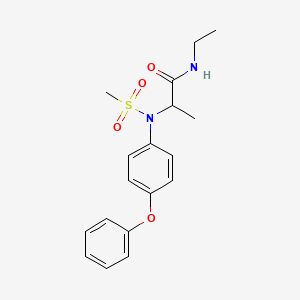

![4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B12453310.png)
![2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12453317.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide](/img/structure/B12453320.png)
![6-acetyl-4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-2H-naphtho[1,8-bc]furan-5-yl acetate](/img/structure/B12453321.png)
![N'-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12453322.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide](/img/structure/B12453328.png)
